2-(2-nitroethenyl)-1H-pyrrole
Description
Properties
IUPAC Name |
2-(2-nitroethenyl)-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-8(10)5-3-6-2-1-4-7-6/h1-5,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJJLHQYZNNPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725218 | |
| Record name | 2-(2-Nitroethenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276239-25-9 | |
| Record name | 2-(2-Nitroethenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Pathways of the 2 E 2 Nitroethenyl 1h Pyrrole Moiety
Conjugate Addition (Michael) Reactions of 2-Nitroethenylpyrroles
Conjugate addition, or Michael addition, is a hallmark reaction of 2-nitroethenylpyrroles. In this process, a nucleophile adds to the β-carbon of the activated alkene, breaking the carbon-carbon π-bond. The resulting intermediate is a resonance-stabilized nitronate anion, which is subsequently protonated to yield the final 1,4-addition product. This pathway is thermodynamically favored as it preserves the stable aromaticity of the pyrrole (B145914) ring.
The core reactivity of 2-[(E)-2-nitroethenyl]-1H-pyrrole lies in its function as a potent Michael acceptor. The carbon-carbon double bond is significantly polarized due to the strong electron-withdrawing effect of the nitro (-NO₂) group. This polarization creates a pronounced electrophilic character at the β-carbon (the carbon atom further from the pyrrole ring), making it the primary site for nucleophilic attack.
The mechanism of nucleophilic addition involves the attack of a nucleophile (Nu⁻) on this electrophilic β-carbon. This leads to the formation of a new carbon-nucleophile bond and generates a resonance-stabilized intermediate. The negative charge is delocalized over the α-carbon, the nitrogen, and the oxygen atoms of the nitro group. This delocalization provides a significant driving force for the reaction. Subsequent protonation of this intermediate, typically by a solvent or a mild acid, yields the neutral conjugate addition product. This process effectively adds the nucleophile and a hydrogen atom across the double bond.
The Michael addition pathway can be employed intramolecularly to construct new ring systems fused to the pyrrole core. This synthetic strategy involves a 2-nitroethenylpyrrole derivative bearing a tethered nucleophilic group. The nucleophile is typically attached to the pyrrole nitrogen or a substituent on the ring via a flexible linker.
Upon activation, usually with a base, the tethered nucleophile attacks the intramolecular β-carbon of the nitroethenyl group. This cyclization process is governed by factors such as the length and nature of the tether, which influence the stereochemical outcome and feasibility of ring formation. For instance, studies on related systems have demonstrated that the C2 position of a pyrrole ring can act as a nucleophile, attacking an N-tethered Michael acceptor to form indolizine structures. anu.edu.auresearchgate.net This strategy has been successfully applied to the synthesis of natural products. anu.edu.au The ability to form quaternary carbon centers through this method makes it a powerful tool for constructing complex molecular architectures. anu.edu.auresearchgate.net
Table 1: Examples of Intramolecular Michael Addition for Cyclization
| Starting Material Structure | Product Structure | Reaction Conditions | Notes |
|---|---|---|---|
| Pyrrole with N-tethered acrylate | Indolizine derivative | Base catalysis | Forms a new five-membered ring containing a tertiary carbon center. anu.edu.au |
The pronounced electrophilicity of the 2-nitroethenylpyrrole system allows it to react with a wide array of intermolecular nucleophiles. The addition of these nucleophiles proceeds via the conjugate addition mechanism, leading to a variety of functionalized pyrrole derivatives.
Amines: Primary and secondary amines are effective nucleophiles that add to the β-carbon to form β-amino-nitroethyl-pyrrole derivatives. These reactions are typically facile due to the high nucleophilicity of amines.
Alcohols: Alcohols, in the presence of a base to form the corresponding alkoxide, can also participate in Michael additions, resulting in the formation of β-alkoxy-nitroethyl-pyrrole compounds.
Carbonyl Compounds: Carbonyl compounds, such as aldehydes and ketones, can be deprotonated at their α-carbon to form enolates. These resonance-stabilized carbanions are soft nucleophiles that readily add to the nitroethenylpyrrole acceptor. researchgate.neteurekaselect.com This reaction is a powerful C-C bond-forming method, enabling the synthesis of complex pyrrole derivatives with extended carbon skeletons.
Table 2: Representative Intermolecular Michael Addition Reactions
| Nucleophile | Product Type | Significance |
|---|---|---|
| Secondary Amine (e.g., Piperidine) | β-Amino-nitroethyl-pyrrole | Formation of a new C-N bond. |
| Methoxide (from Methanol/Base) | β-Methoxy-nitroethyl-pyrrole | Formation of a new C-O bond. |
Cycloaddition Reactions Involving 2-Nitroethenylpyrroles
Beyond conjugate additions, the electron-deficient double bond of 2-nitroethenylpyrroles serves as an excellent component in various cycloaddition reactions. In these pericyclic reactions, the nitroethenyl moiety typically acts as the 2π-electron component (the dienophile or dipolarophile), reacting with a 4π-electron partner to form new cyclic structures in a concerted or stepwise fashion.
In the Diels-Alder reaction, a [4+2] cycloaddition, the 2-nitroethenylpyrrole functions as a dienophile. The presence of the electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the reaction with electron-rich dienes.
A documented example of this reactivity is the reaction of 2-[(E)-2-nitroethenyl]-1H-pyrrole with 1,4-benzoquinone. In this transformation, the nitroethenylpyrrole acts as the dienophile and the quinone serves as the diene, leading to the formation of a benzo[e]indole-6,9(3H)-dione derivative, albeit in modest yield. This reaction demonstrates the capability of the nitroethenylpyrrole system to participate in complex annulation sequences to build polycyclic indole frameworks.
Table 3: Diels-Alder Reaction of 2-Nitroethenylpyrrole
| Diene | Dienophile | Product | Yield | Reference |
|---|
The electron-deficient nature of the double bond in 2-nitroethenylpyrrole makes it an excellent dipolarophile for [3+2] cycloaddition reactions with various 1,3-dipoles. These reactions provide a direct and highly convergent route to five-membered heterocyclic rings.
With Azomethine Ylides: The reaction with an azomethine ylide, a nitrogen-based 1,3-dipole, is expected to produce a pyrrolidine ring fused or substituted with the parent pyrrole structure. Studies on analogous systems, such as nitropyridines, have shown that the electron-withdrawing nitro group effectively activates the π-system toward cycloaddition with azomethine ylides, leading to the formation of new pyrrolidine-fused heterocycles. nih.govmdpi.com
With Nitrones: Nitrones, which are N-oxide analogues of imines, are another class of 1,3-dipoles that readily react with electron-poor alkenes. chesci.com The cycloaddition of a nitrone to 2-nitroethenylpyrrole would yield an isoxazolidine ring. researchgate.netchem-station.com Isoxazolidines are valuable synthetic intermediates that can be further transformed, for example, into 1,3-aminoalcohols through reductive cleavage of the N-O bond. mdpi.com The regioselectivity and stereoselectivity of these cycloadditions are controlled by the electronic and steric properties of both the nitrone and the dipolarophile. researchgate.net
Table 4: Expected Products from 1,3-Dipolar Cycloaddition Reactions
| 1,3-Dipole | Dipolarophile | Expected Product Class | Heterocyclic Ring Formed |
|---|---|---|---|
| Azomethine Ylide | 2-[(E)-2-nitroethenyl]-1H-pyrrole | (Nitromethyl)pyrrolidinyl-pyrrole | Pyrrolidine |
Formation of Spirocyclic and Fused Heterocyclic Systems
The 2-[(E)-2-nitroethenyl]-1H-pyrrole moiety serves as a valuable precursor for the synthesis of intricate spirocyclic and fused heterocyclic systems. These reactions leverage the dual reactivity of the molecule, involving both the nitroethenyl substituent and the pyrrole ring.
One prominent pathway to fused systems is through Diels-Alder reactions, where the pyrrole ring acts as the diene component. For instance, the reaction of 2-[(E)-2-nitroethenyl]-1H-pyrrole with potent dienophiles like 1,4-benzoquinone can lead to the formation of benzo[e]indole-6,9(3H)-dione, albeit in modest yields. This [4+2] cycloaddition constructs a new six-membered ring fused to the pyrrole core, demonstrating a direct method for assembling polycyclic indole derivatives. The reaction proceeds by the concerted addition of the dienophile across the C3 and C5 positions of the pyrrole ring.
1,3-dipolar cycloaddition reactions offer another powerful strategy for constructing five-membered heterocyclic rings, which can be either fused to the pyrrole or incorporated into a spirocyclic framework. In these reactions, the nitroethenyl group typically acts as the dipolarophile, reacting with a variety of 1,3-dipoles. For example, azomethine ylides, generated in situ from the decarboxylative condensation of an α-amino acid and an aldehyde or ketone, can react with 2-[(E)-2-nitroethenyl]-1H-pyrrole to yield highly substituted pyrrolidines. Depending on the nature of the azomethine ylide and the reaction conditions, this can lead to the formation of spiro-pyrrolidinyl-pyrrole systems where the new pyrrolidine ring is attached at the α-position of the pyrrole.
Nitrile oxides, another class of 1,3-dipoles, can also undergo cycloaddition with the nitroethenyl moiety to afford isoxazoline-substituted pyrroles. These reactions are often highly regioselective, with the oxygen atom of the nitrile oxide adding to the β-carbon of the vinyl group, influenced by the electron-withdrawing nitro group. This provides a straightforward entry to pyrrolyl-isoxazoline hybrids, which are of interest in medicinal chemistry.
The table below summarizes key cycloaddition reactions for the formation of spirocyclic and fused systems.
| Reaction Type | Reactants | Product Type | Key Features |
| Diels-Alder | 2-[(E)-2-nitroethenyl]-1H-pyrrole, 1,4-benzoquinone | Fused Heterocycle (Benzo[e]indoledione) | Pyrrole acts as the diene; forms a new six-membered ring. |
| 1,3-Dipolar Cycloaddition | 2-[(E)-2-nitroethenyl]-1H-pyrrole, Azomethine Ylide | Spirocyclic Heterocycle (Spiro-pyrrolidinyl-pyrrole) | Nitroethenyl group acts as the dipolarophile; forms a new five-membered pyrrolidine ring. |
| 1,3-Dipolar Cycloaddition | 2-[(E)-2-nitroethenyl]-1H-pyrrole, Nitrile Oxide | Fused/Substituted Heterocycle (Pyrrolyl-isoxazoline) | Highly regioselective cycloaddition to form a five-membered isoxazoline ring. |
These cycloaddition strategies highlight the synthetic utility of 2-[(E)-2-nitroethenyl]-1H-pyrrole in generating molecular complexity and accessing novel heterocyclic scaffolds. The specific outcomes of these reactions are often influenced by factors such as the choice of reactants, catalysts, and reaction conditions, allowing for a degree of control over the final architecture.
Redox Chemistry of the Nitroethenyl Group within Pyrrole Frameworks
The nitroethenyl substituent in 2-[(E)-2-nitroethenyl]-1H-pyrrole is a key site for redox transformations, offering synthetic routes to a variety of functional groups. Both the nitro group and the vinyl moiety can undergo reduction and oxidation, leading to the formation of amines, hydroxylamines, and other valuable derivatives.
Reduction of the Nitro Group to Amino or Hydroxylamine Functionalities
The reduction of the nitro group in 2-[(E)-2-nitroethenyl]-1H-pyrrole to an amino group is a synthetically valuable transformation, providing access to 2-(2-aminoethyl)-1H-pyrrole derivatives. This conversion can be achieved using a variety of reducing agents, with the choice of reagent often influencing the selectivity and yield of the product.
Catalytic hydrogenation is a widely employed method for this reduction. Reagents such as hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst or Raney nickel are effective in reducing both the nitro group and the carbon-carbon double bond to afford the saturated aminoethylpyrrole. These reactions are typically carried out under mild to moderate pressures of hydrogen and at room or slightly elevated temperatures.
Metal hydrides are also powerful reducing agents for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice for the reduction of nitroalkenes, effectively converting the nitroethenyl group to an aminoethyl group. Care must be taken with this reagent due to its high reactivity, and reactions are typically performed in anhydrous ethereal solvents at low temperatures.
For a more selective reduction that may preserve the double bond, milder reducing agents or specific reaction conditions are required. For instance, the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, can selectively reduce the nitro group while leaving the vinyl moiety intact, yielding 2-(2-aminoethenyl)-1H-pyrrole. Similarly, tin(II) chloride in an acidic medium is another reagent known for the selective reduction of nitro groups in the presence of other reducible functionalities.
The partial reduction of the nitro group to a hydroxylamine functionality is also a possible transformation, though it often requires carefully controlled reaction conditions to avoid over-reduction to the amine. Reagents such as diborane or zinc dust in the presence of ammonium chloride have been reported to reduce aliphatic nitro compounds to hydroxylamines. The application of these methods to 2-[(E)-2-nitroethenyl]-1H-pyrrole would likely yield 2-(2-hydroxylaminoethyl)-1H-pyrrole, a valuable intermediate for further synthetic manipulations.
The following table summarizes common reduction methods for the nitro group in nitroalkenes.
| Reducing Agent | Typical Product | Key Features |
| H₂/Pd/C or Raney Ni | Saturated Amine | Both nitro group and double bond are reduced. |
| LiAlH₄ | Saturated Amine | Powerful reducing agent; reduces both functionalities. |
| Fe/Acid | Unsaturated Amine | Selective for the nitro group, preserving the double bond. |
| SnCl₂/Acid | Unsaturated Amine | Another option for selective nitro group reduction. |
| Diborane or Zn/NH₄Cl | Hydroxylamine | Allows for partial reduction to the hydroxylamine stage. |
The choice of reducing agent is crucial in determining the final product, allowing for synthetic diversification from the common 2-[(E)-2-nitroethenyl]-1H-pyrrole precursor.
Oxidation Pathways of the Vinyl Moiety
The vinyl moiety of 2-[(E)-2-nitroethenyl]-1H-pyrrole is susceptible to various oxidative transformations, providing pathways to a range of functionalized pyrrole derivatives. The electron-withdrawing nature of the nitro group influences the reactivity of the double bond, making it amenable to reactions such as epoxidation, dihydroxylation, and oxidative cleavage.
Epoxidation of the double bond leads to the formation of a highly reactive oxirane ring. This transformation can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting 2-(2-nitrooxiran-2-yl)-1H-pyrrole is a valuable synthetic intermediate, as the epoxide ring can be opened by various nucleophiles to introduce a wide range of functional groups at the positions of the original double bond. The stereochemistry of the epoxidation can often be controlled by the choice of reagents and reaction conditions.
Dihydroxylation of the vinyl group results in the formation of a vicinal diol, 2-(1,2-dihydroxy-2-nitroethyl)-1H-pyrrole. This transformation can be accomplished via two main stereochemical pathways:
Syn-dihydroxylation: This is typically achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄) under basic conditions. These reactions proceed through a cyclic intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond.
Anti-dihydroxylation: This pathway involves a two-step process, starting with epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide with water. This sequence leads to the formation of the diol with the two hydroxyl groups on opposite faces of the carbon chain.
Oxidative cleavage of the carbon-carbon double bond can be accomplished through ozonolysis. This powerful reaction breaks the vinyl moiety, leading to the formation of carbonyl compounds. Depending on the workup conditions, different products can be obtained. A reductive workup (e.g., with zinc dust or dimethyl sulfide) will yield pyrrole-2-carbaldehyde and nitromethane. An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the aldehyde to a carboxylic acid, resulting in pyrrole-2-carboxylic acid. This method provides a route to functionalize the 2-position of the pyrrole ring with an aldehyde or carboxylic acid group, starting from the nitroethenyl derivative.
The table below summarizes the key oxidation pathways for the vinyl moiety of 2-[(E)-2-nitroethenyl]-1H-pyrrole.
| Oxidation Reaction | Reagent(s) | Product |
| Epoxidation | m-CPBA | 2-(2-nitrooxiran-2-yl)-1H-pyrrole |
| Syn-dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃/H₂O or cold, dilute KMnO₄, NaOH | 2-(1,2-dihydroxy-2-nitroethyl)-1H-pyrrole (syn-diol) |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 2-(1,2-dihydroxy-2-nitroethyl)-1H-pyrrole (anti-diol) |
| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Pyrrole-2-carbaldehyde and Nitromethane |
| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Pyrrole-2-carboxylic acid and Nitromethane |
These oxidative transformations significantly expand the synthetic utility of 2-[(E)-2-nitroethenyl]-1H-pyrrole, allowing for the introduction of diverse oxygen-containing functional groups and the cleavage of the ethenyl side chain to reveal other functionalities on the pyrrole ring.
Electrochemical Transformations of Pyrrole Nitroalkenes
The electrochemical behavior of 2-[(E)-2-nitroethenyl]-1H-pyrrole is characterized by the redox activity of both the pyrrole nucleus and the nitroethenyl substituent. Techniques such as cyclic voltammetry can be employed to investigate the reduction and oxidation potentials of this molecule, providing insights into its electronic properties and potential for electrochemical transformations.
Reduction: The nitroethenyl group is the primary site of electrochemical reduction. The reduction process typically occurs in a stepwise manner. The first step often involves a one-electron transfer to form a radical anion. This species can then undergo further reduction and protonation steps. Depending on the electrode material, solvent, and pH of the electrolyte, the final product of the electrochemical reduction can vary. Under controlled potential electrolysis, it is possible to achieve the selective reduction of the nitro group to an amine or a hydroxylamine. At more negative potentials, the carbon-carbon double bond may also be reduced. The precise reduction potentials are dependent on the specific molecular structure and the experimental conditions, but for similar nitroaromatic compounds, the initial reduction of the nitro group is often observed at moderately negative potentials.
Oxidation: The pyrrole ring is susceptible to electrochemical oxidation. The oxidation potential of the pyrrole nucleus is influenced by the presence of the electron-withdrawing nitroethenyl substituent. This group tends to make the pyrrole ring less electron-rich and therefore more difficult to oxidize, shifting its oxidation potential to more positive values compared to unsubstituted pyrrole. Upon oxidation, a radical cation is formed, which can then undergo a variety of follow-up reactions.
One of the most significant reactions following the oxidation of pyrrole and its derivatives is electropolymerization. The radical cation can couple with a neutral monomer, leading to the formation of dimers and eventually a conductive polymer film on the electrode surface. While the electron-withdrawing nitroethenyl group may hinder the polymerization process by destabilizing the radical cation, under appropriate conditions, the formation of a polypyrrole derivative functionalized with nitroethenyl groups may be possible. Such polymers could have interesting electronic and optical properties.
The table below provides a general overview of the expected electrochemical transformations.
| Electrochemical Process | Moiety Involved | Potential Products/Intermediates | Key Observations from Cyclic Voltammetry |
| Reduction | Nitroethenyl group | Radical anion, hydroxylamine, amine | Reversible or irreversible reduction peaks at negative potentials. |
| Oxidation | Pyrrole nucleus | Radical cation, polypyrrole film | Irreversible oxidation peak at positive potentials, with potential for polymer film growth upon repeated cycling. |
Electrophilic and Nucleophilic Reactivity of the Pyrrole Nucleus
The pyrrole ring is an electron-rich aromatic system, which typically makes it highly reactive towards electrophiles. However, the presence of a strongly electron-withdrawing substituent, such as the nitroethenyl group, significantly modulates this inherent reactivity.
Influence of the Nitroethenyl Substituent on Pyrrole Reactivity
The (E)-2-nitroethenyl substituent exerts a profound influence on the reactivity of the pyrrole nucleus through its strong electron-withdrawing nature. This effect is primarily due to the combined inductive and resonance effects of the nitro group, which deactivates the pyrrole ring towards electrophilic attack and activates it towards nucleophilic substitution.
Nucleophilic Reactivity: The electron-withdrawing nitroethenyl group significantly enhances the acidity of the pyrrole N-H proton. This makes the deprotonation of the pyrrole nitrogen with a suitable base more facile, generating the corresponding pyrrolide anion. This anion is a potent nucleophile and can readily react with various electrophiles, such as alkyl halides, leading to N-alkylation.
Furthermore, the deactivation of the ring towards electrophiles also implies an activation towards nucleophilic attack, particularly at the positions conjugated with the electron-withdrawing substituent. While nucleophilic aromatic substitution on an unsubstituted pyrrole ring is rare, the presence of the nitroethenyl group can facilitate such reactions, especially if a good leaving group is present on the ring. More commonly, the vinyl β-carbon of the nitroethenyl group is susceptible to nucleophilic conjugate addition, which can be followed by further transformations of the pyrrole ring.
The table below summarizes the influence of the nitroethenyl substituent on the reactivity of the pyrrole nucleus.
| Type of Reactivity | Effect of Nitroethenyl Group | Preferred Position of Attack | Consequence |
| Electrophilic Aromatic Substitution | Deactivating | C4 | Slower reaction rates and need for harsher conditions. |
| N-H Acidity | Increased | N-H | Facile deprotonation to form the nucleophilic pyrrolide anion. |
| Nucleophilic Attack on the Ring | Activating (in principle) | C3, C5 | May facilitate nucleophilic substitution if a leaving group is present. |
| Nucleophilic Conjugate Addition | Activating | β-carbon of the vinyl group | A primary pathway for nucleophilic attack on the molecule. |
In essence, the 2-[(E)-2-nitroethenyl] substituent fundamentally alters the electronic landscape of the pyrrole ring, shifting its reactivity profile from being highly susceptible to electrophiles to being more amenable to reactions involving nucleophiles, either at the nitrogen or through conjugate addition to the side chain.
Substitution Reactions at the Pyrrole Ring (e.g., N-alkylation)
The presence of the electron-withdrawing 2-nitroethenyl group deactivates the pyrrole ring towards electrophilic aromatic substitution. Electrophilic attack on the pyrrole ring is generally favored at the C2 and C5 positions due to the ability of the nitrogen atom to stabilize the cationic intermediate through resonance. However, with a substituent already at the C2 position, further electrophilic substitution is directed to other positions, primarily C4 and C5, albeit at a reduced rate compared to unsubstituted pyrrole. The electron-withdrawing nature of the nitrovinyl group makes the ring less nucleophilic.
N-Alkylation:
The nitrogen atom of the pyrrole ring in 2-[(E)-2-nitroethenyl]-1H-pyrrole can undergo alkylation. The NH proton of pyrrole is weakly acidic, and its removal by a strong base generates the pyrrolide anion, which is a potent nucleophile. The presence of the electron-withdrawing nitroethenyl group at the C2 position is expected to increase the acidity of the N-H proton compared to unsubstituted pyrrole, facilitating the formation of the pyrrolide anion.
The alkylation of the pyrrolide anion can proceed via two competing pathways: N-alkylation and C-alkylation. The regioselectivity of this reaction is influenced by several factors, including the nature of the counter-ion, the solvent, and the electrophile. Generally, N-alkylation is favored under conditions that promote dissociation of the ion pair, such as the use of polar aprotic solvents and alkali metal cations. For instance, N-alkylation of pyrroles has been successfully achieved using alkyl halides in ionic liquids or under phase-transfer catalysis conditions. cdnsciencepub.comorganic-chemistry.org
| Reagent | Conditions | Product | Notes |
| Alkyl halide (e.g., CH₃I) | Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF) | N-alkyl-2-[(E)-2-nitroethenyl]-1H-pyrrole | Favors N-alkylation. |
| Alkyl halide (e.g., CH₃I) | Grignard reagent (e.g., EtMgBr) | Mixture of C-alkylated products | Favors C-alkylation. cdnsciencepub.com |
Reactions Involving the Pyrrole Nitrogen Atom
The lone pair of electrons on the pyrrole nitrogen atom is integral to the aromaticity of the ring and is therefore less available for protonation or reaction with electrophiles compared to non-aromatic amines. The pKa of the conjugate acid of pyrrole is very low, indicating its weak basicity. The electron-withdrawing 2-nitroethenyl group further decreases the basicity of the nitrogen atom.
However, as mentioned previously, the pyrrole nitrogen can be deprotonated by strong bases to form the nucleophilic pyrrolide anion. The nucleophilicity of this anion is influenced by the substituent at the C2 position. While the electron-withdrawing nitroethenyl group enhances the acidity of the N-H bond, it may reduce the nucleophilicity of the resulting anion to some extent due to delocalization of the negative charge. Nevertheless, the pyrrolide anion of 2-[(E)-2-nitroethenyl]-1H-pyrrole is expected to react with a variety of electrophiles at the nitrogen atom, leading to N-substituted derivatives.
Rearrangement and Fragmentation Pathways
The 2-[(E)-2-nitroethenyl]-1H-pyrrole moiety can undergo various rearrangement and fragmentation reactions under different conditions, driven by the inherent reactivity of the pyrrole ring and the nitroalkene functionality.
Thermolytic and Photolytic Transformations of Pyrrole Nitroalkenes
Thermolytic Transformations:
Specific thermolytic studies on 2-[(E)-2-nitroethenyl]-1H-pyrrole are not extensively documented. However, the thermal decomposition of related compounds provides insights into potential pathways. The pyrolysis of pyrrole itself is known to initiate via isomerization to 2H-pyrrole (a pyrrolenine), followed by ring-opening. For β-nitrostyrenes, thermal decomposition can lead to a variety of products through complex reaction pathways, including the formation of oximes and nitriles. It is plausible that heating 2-[(E)-2-nitroethenyl]-1H-pyrrole could lead to isomerization of the double bond, polymerization, or fragmentation involving the nitro group and the pyrrole ring.
Photolytic Transformations:
The photochemistry of conjugated nitroalkenes is characterized by E/Z isomerization and rearrangements. Irradiation of 2-nitropyrrole has been shown to result in rearrangement to 3-hydroxyiminopyrrol-2(3H)-one. This transformation is thought to proceed through an intermediate nitrite-type species. By analogy, the photolysis of 2-[(E)-2-nitroethenyl]-1H-pyrrole could potentially lead to a similar rearrangement involving the nitro group and the vinyl linker.
Furthermore, trans-β-nitrostyrene is known to undergo photoisomerization to the cis-isomer upon UV irradiation. nih.gov A similar E-to-Z isomerization is a likely photolytic pathway for 2-[(E)-2-nitroethenyl]-1H-pyrrole.
| Transformation | Conditions | Expected Product(s) |
| Thermolysis | High temperature | Complex mixture, potential for polymerization and fragmentation. |
| Photolysis (UV) | UV irradiation | Z-isomer of 2-[(E)-2-nitroethenyl]-1H-pyrrole, potential rearrangement products. |
Acid- and Base-Catalyzed Rearrangements
Acid-Catalyzed Rearrangements:
In the presence of strong acids, the nitroalkene moiety can be protonated, which may lead to subsequent reactions. For some nitroalkanes, acid-catalyzed intramolecular cyclization onto an adjacent nucleophilic group is a known reaction. While the pyrrole ring is generally prone to polymerization under strong acidic conditions, carefully controlled reactions could potentially lead to cyclized products. For instance, reactions of β-nitrostyrenes with arenes catalyzed by trifluoromethanesulfonic acid can lead to the formation of oximes and other rearranged products. nih.gov
Base-Catalyzed Rearrangements:
Bases can catalyze the isomerization of the double bond in nitroalkenes. For β-nitrostyrenes, base-catalyzed condensation and rearrangement reactions have been observed. mdma.ch The specific rearrangement pathways for 2-[(E)-2-nitroethenyl]-1H-pyrrole under basic conditions would depend on the reaction conditions and the strength of the base used.
Elimination Reactions to Form Unsaturated Systems
A significant reaction pathway for compounds containing a nitro group beta to a hydrogen atom is the base-induced elimination of nitrous acid (HNO₂) to form a new carbon-carbon double bond. researchgate.net This reaction is a well-established method for the synthesis of alkenes from nitroalkanes.
In the case of a precursor such as 2-(2-nitroethyl)-1H-pyrrole, treatment with a base would be expected to readily induce the elimination of HNO₂ to furnish 2-vinyl-1H-pyrrole. This elimination reaction likely proceeds through an E1cB or E2 mechanism, depending on the stability of the intermediate carbanion and the reaction conditions. The presence of the pyrrole ring would influence the acidity of the α-proton and the stability of the resulting vinylpyrrole. This methodology provides a synthetic route to C-vinylpyrroles, which are valuable building blocks in organic synthesis. taylorfrancis.comresearchgate.netnih.gov
| Precursor | Reagent/Conditions | Product |
| 2-(2-nitroethyl)-1H-pyrrole | Base (e.g., DBU, Et₃N) | 2-vinyl-1H-pyrrole |
| 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles | Base (e.g., DBU) | 2-(2-fluoro-1-arylvinyl)-1H-pyrroles quora.com |
Catalytic Aspects in the Synthesis and Reactions of Pyrrole Nitroalkenes
Organocatalytic Approaches
Organocatalysis has emerged as a robust field for the synthesis and transformation of pyrrole (B145914) nitroalkenes, providing metal-free alternatives that often proceed with high levels of stereocontrol. These methods rely on the activation of substrates through the formation of transient, reactive intermediates with small organic molecules.
Chiral Organocatalysts for Asymmetric Transformations
The development of chiral organocatalysts has been pivotal for the asymmetric functionalization of nitroalkenes, including those bearing a pyrrole moiety. These catalysts are instrumental in creating highly functionalized, enantioenriched building blocks. nih.govmdpi.com A prominent application is in the asymmetric Michael addition of nucleophiles to the electron-deficient double bond of the nitroalkene.
Chiral amines, particularly those derived from pyrrolidine, have proven to be a broadly applicable class of organocatalysts for these transformations via enamine activation. rsc.org For instance, l-proline and its derivatives can catalyze the asymmetric addition of aldehydes to nitroolefins. The acidic hydrogen on the amide functionality of some prolinamide catalysts can coordinate with the nitro group, which aids in the enantiodifferentiation during the attack of the enamine. nih.govmdpi.com
Furthermore, C2-symmetric diamines have been extensively used as chiral scaffolds in the preparation of organocatalysts for asymmetric reactions. nih.govmdpi.com These catalysts can effectively control the stereochemical outcome of the conjugate addition of aldehydes and ketones to nitroalkenes.
Table 1: Examples of Chiral Organocatalysts in Asymmetric Additions to Nitroalkenes
| Catalyst Type | Example Catalyst | Reaction Type | Key Feature |
|---|---|---|---|
| Prolinamides | Triphenylmethylamine-derived prolinamide | Michael addition of aldehydes | Amide hydrogen coordinates with the nitro group. nih.gov |
| C2-Symmetric Diamines | 1,3-Benzenedisulfonamide derived from (1R,2R)-1,2-diphenylethane-1,2-diamine | Michael addition of isobutyraldehyde | Wedge-shaped chiral block. nih.gov |
Hydrogen Bonding Catalysis in Conjugate Additions
Hydrogen bonding catalysis is a powerful strategy for activating nitroalkenes toward nucleophilic attack. Catalysts bearing hydrogen-bond donor motifs, such as thioureas, can form hydrogen bonds with the oxygen atoms of the nitro group. This interaction increases the electrophilicity of the β-carbon of the nitroalkene, facilitating the conjugate addition.
Chiral organocatalysts that combine a primary or secondary amine with a thiourea group have been shown to be highly effective in many asymmetric transformations. nih.govmdpi.com In these systems, the amine activates a carbonyl compound (aldehyde or ketone) through the formation of an enamine or iminium ion, while the thiourea moiety activates the nitroalkene electrophile via hydrogen bonding. nih.gov This dual activation mode allows for highly organized transition states, leading to excellent stereocontrol in the Michael addition of various nucleophiles to nitroalkenes.
Brønsted Acid and Base Catalysis in Pyrrole Nitroalkene Chemistry
Brønsted acid and base catalysis play a crucial role in the chemistry of pyrrole nitroalkenes. Brønsted acids can activate electrophiles, while Brønsted bases activate nucleophiles. nih.govyoutube.com
In the context of pyrrole chemistry, Brønsted acids such as p-toluenesulfonic acid (p-TsOH) have been used to promote cascade alkylation/cyclization reactions of pyrroles. researchgate.net While not directly involving a nitroalkene, this demonstrates the utility of Brønsted acids in activating pyrrole substrates for further reactions. It is plausible that similar activation could be applied to reactions involving pyrrole nitroalkenes.
Brønsted base catalysis, on the other hand, typically involves the deprotonation of a pronucleophile to generate a more potent nucleophile. youtube.comnih.gov In reactions involving pyrrole nitroalkenes, a Brønsted base could facilitate the conjugate addition of a pronucleophile by increasing its nucleophilicity. The strategic use of a chiral Brønsted base can lead to enantioselective transformations. For example, the reactivity of chiral Brønsted acids has been shown to be enhanced by increasing the Brønsted basicity of the catalyst in aza-Henry (nitro-Mannich) reactions. nih.gov
Transition Metal Catalysis
Transition metal catalysis provides a versatile platform for a wide array of transformations involving pyrrole nitroalkenes, from C-N bond formation to complex cascade reactions, often with high efficiency and selectivity.
Copper-Promoted Reactions (e.g., C-N bond formation, annulations)
Copper catalysts are particularly effective in promoting reactions for the synthesis of polysubstituted pyrroles. organic-chemistry.org A notable example is the copper-catalyzed three-component reaction of aldehydes, amines, and β-nitroalkenes. nih.gov This methodology allows for the facile synthesis of tetra- and pentasubstituted pyrroles, in some cases proceeding through a 1,2-phenyl or alkyl migration. The reaction is characterized by its mild conditions, low catalyst loading, broad substrate scope, and high yields. nih.gov
Copper-catalyzed tandem C-N bond-forming reactions have also been developed for the synthesis of pyrroles and heteroarylpyrroles from 1,4-dihalo-1,3-dienes. nih.gov Furthermore, copper catalysis is employed in the annulation of enaminones with alkynyl esters to produce densely substituted pyrroles. fao.orgrsc.org Another innovative copper-catalyzed three-component annulation utilizes α,β-unsaturated ketoximes, 1,3-dicarbonyls, and paraformaldehyde, involving the cleavage of two C-C bonds. rsc.org While these examples may not directly start from a pre-formed pyrrole nitroalkene, they showcase the power of copper catalysis in constructing the pyrrole ring system in reactions where nitroalkenes are key intermediates or starting materials. nih.gov
Table 2: Selected Copper-Promoted Reactions for Pyrrole Synthesis
| Reaction Type | Reactants | Catalyst | Key Feature |
|---|---|---|---|
| Three-component synthesis | Aldehydes, Amines, β-Nitroalkenes | Copper catalyst | Access to tetra- and pentasubstituted pyrroles via 1,2-migration. nih.gov |
| Tandem C-N bond formation | 1,4-Dihalo-1,3-dienes, Amines | Copper catalyst | Synthesis of pyrroles and heteroarylpyrroles. nih.gov |
| Annulation | Enaminones, Alkynyl esters | Cu(OAc)₂ | Formation of 2,3,4,5-tetrasubstituted pyrroles. rsc.org |
Gold Catalysis in Cascade Reactions
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for orchestrating complex cascade reactions to construct pyrrole rings and other heterocyclic systems. organic-chemistry.orgrsc.org These catalysts are highly carbophilic and can activate alkynes and allenes under mild conditions, initiating a sequence of intramolecular transformations.
One approach involves a gold(I)-catalyzed cascade reaction that proceeds via an autotandem catalysis mechanism. This can involve the initial addition of a gold-acetylide to an acetal moiety, followed by a gold-catalyzed 5-endo-dig cyclization and aromatization to furnish substituted pyrroles. organic-chemistry.orgorganic-chemistry.org Gold catalysis has also been utilized in a two-step, one-pot synthesis of fused pyrroles, where the gold catalyst triggers a cascade reaction featuring a 3,3-sigmatropic rearrangement. nih.gov
Furthermore, gold-catalyzed multicomponent reactions provide an efficient means to create molecular complexity in a single operation. rsc.org An efficient synthesis of diverse pentasubstituted pyrroles has been developed through a gold(I)-catalyzed intramolecular cascade reaction of tertiary enamides that are tethered to an alkynyl group. nih.gov This process involves a propargyl-Claisen rearrangement followed by a 5-exo-dig cyclization. nih.gov The versatility of gold catalysis is also demonstrated in the synthesis of pyrroloindolone derivatives through a multiple cascade reaction between 2-alkynyl arylazides and alkynols, where the gold complex acts as a triple catalyst in a tandem fashion. nih.gov
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyrrole chemistry. anu.edu.au For a substrate like 2-[(E)-2-nitroethenyl]-1H-pyrrole, these reactions can be envisioned at several positions on the pyrrole ring, provided a suitable leaving group (e.g., a halide) is present.
Key palladium-catalyzed reactions applicable to pyrrole derivatives include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate. A bromo-substituted nitroethenyl pyrrole could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents. Research on 3-iodo-2-formyl-1-tosylpyrroles has shown efficient coupling with a wide range of arylboronic acids using a PdCl2(dppf) catalyst. grafiati.com
Heck-Mizoroki Reaction: This reaction forms a substituted alkene from an aryl or vinyl halide and an alkene. While the existing ethenyl group on the target molecule could complicate selectivity, a halogenated pyrrole core could react with other alkenes. A palladium-catalyzed Mizoroki-Heck reaction between aryl triflates and vinyl boronates has been developed, showcasing the versatility of these reactions. organic-chemistry.org
Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide. This method could introduce alkynyl functionalities onto the pyrrole scaffold, which are valuable for further transformations. Efficient Sonogashira protocols have been developed using catalysts like Pd(PPh3)2Cl2 in green solvents. nih.gov
Buchwald-Hartwig Amination: This reaction forms an aryl-nitrogen bond, typically used to N-arylate the pyrrole ring itself.
While a broad range of palladium-catalyzed cross-coupling methods have been established for the pyrrole core, specific applications directly on 2-[(E)-2-nitroethenyl]-1H-pyrrole are not extensively documented in the literature. anu.edu.au However, the principles are directly transferable. For instance, a one-pot sequential process involving a titanium-catalyzed [2+2+1] pyrrole synthesis to create a 2-boryl substituted pyrrole, followed by a Suzuki coupling, allows for the creation of pentasubstituted 2-aryl pyrroles, demonstrating the seamless integration of catalytic methods. nih.gov
Heterogeneous Catalysis in Pyrrole Nitroalkene Chemistry
Heterogeneous catalysts offer significant advantages, including ease of separation, potential for recycling, and suitability for continuous flow processes. mpg.de Their application in the chemistry of pyrrole nitroalkenes spans both the synthesis of the pyrrole core and subsequent reactions of the nitroalkene group.
The nitroalkene moiety in 2-[(E)-2-nitroethenyl]-1H-pyrrole is highly electrophilic, making it an excellent substrate for Michael additions. This conjugate addition is a fundamental carbon-carbon bond-forming reaction. While many methods employ homogeneous catalysts, there is growing interest in solid catalysts to improve sustainability.
Michael Additions: The Michael reaction involving nitroalkanes often requires a base, and heterogeneous catalysis can enhance reactivity, especially in aqueous or biphasic conditions. sctunisie.org Although catalyst- and solvent-free Michael additions of dicarbonyl compounds to nitroalkenes have been achieved through grinding, catalytic approaches remain dominant for achieving high selectivity and enantiocontrol. nih.gov Solid bases, such as aluminas or supported amines, can effectively catalyze these additions. Alumina, in particular, is a low-cost, mechanically robust support with both acidic and basic sites that can be used in various chemical transformations. mdpi.com
Reductions: The selective reduction of the nitro group to an amine or the C=C double bond is a key transformation. Catalytic transfer hydrogenation is an effective method for reducing nitroalkenes. ursinus.edu Heterogeneous catalysts are particularly well-suited for this. For example, a robust heterogeneous cobalt catalyst (Co/NGr-C@SiO2-L) has been developed for the cascade synthesis of pyrroles from nitroarenes, which involves the reduction of a nitro group. nih.govresearchgate.net This type of catalyst, which can be recycled multiple times without significant loss of activity, holds promise for the selective reduction of the nitroethenyl group. nih.gov
| Reaction Type | Catalyst System | Phase | Key Findings |
| Michael Addition | Dinuclear Zinc Complex | Homogeneous | Effective for direct, asymmetric addition to nitroalkenes. nih.gov |
| Michael Addition | Water-Soluble Cu(II)-diamine | Homogeneous | Excellent yields and enantioselectivities for pyrrole addition to nitroalkenes in water. nih.gov |
| Michael Addition | Quinine-Squaramide | Organocatalyst | Promotes conjugate addition of nitrosulfones to enones. rsc.org |
| Reduction (of Nitroarenes) | Co/NGr-C@SiO2-L | Heterogeneous | Reusable catalyst for transfer hydrogenation of nitro groups to synthesize pyrroles. nih.gov |
| Reduction (of Nitroalkenes) | (R,R)-AmA catalyst 7·HNTf2 | Organocatalyst | Universal catalyst for enantioselective reduction of diverse nitroalkenes. nih.govorganic-chemistry.orgnih.gov |
Flow chemistry, or continuous flow processing, offers enhanced control over reaction parameters, improved safety, and potential for automation and scalability. Supported catalysts are integral to many flow chemistry applications, as they can be packed into reactor columns for continuous operation.
The application of supported catalysts in flow chemistry for reactions involving 2-[(E)-2-nitroethenyl]-1H-pyrrole is an emerging area. The high reactivity and potential hazards associated with nitro compounds make them ideal candidates for the enhanced safety profile of flow reactors. For instance, a telescoped continuous flow process has been developed for the synthesis of (S)-rolipram, which features an enantioselective conjugate addition of nitromethane to an enal catalyzed by a polystyrene-bound prolinol-derived catalyst. rsc.org This demonstrates the feasibility of using supported organocatalysts in flow for Michael additions to activated alkenes. Such a strategy could be adapted for the reactions of pyrrole nitroalkenes, enabling safer and more efficient production of functionalized pyrrole derivatives.
Asymmetric Catalysis for Enantiocontrol
Achieving enantiocontrol in the reactions of 2-[(E)-2-nitroethenyl]-1H-pyrrole is crucial for the synthesis of chiral molecules. Asymmetric catalysis, using either chiral metal complexes or organocatalysts, provides the most elegant solution for generating enantioenriched products.
The design and synthesis of chiral ligands are central to the success of asymmetric metal catalysis. tcichemicals.comnih.gov The performance of a catalyst is highly dependent on the ligand's structural and electronic properties. nih.gov While C2-symmetric ligands were historically dominant, non-symmetrical ligands have gained prominence. nih.gov
For reactions involving pyrrole-containing substrates, ligands incorporating a pyrrole or a related heterocyclic scaffold can offer unique steric and electronic environments. researchgate.netrsc.org Recent advancements include the development of:
Spiro Phosphorus Ligands: Ligands built on a spirocyclic framework, such as 1,1′-spirobiindane, have shown exceptional performance in asymmetric hydrogenations and C-C bond-forming reactions. acs.org
Biindolyl-Based Diphosphine Ligands: A novel chiral backbone based on 2,2'-biindolyl has been used to create a range of bisphosphine ligands that are highly effective in asymmetric hydrogenations and conjugate reductions. nih.gov
Ferrocenyl Phosphine Ligands: Ligands featuring both planar and central chirality have been synthesized from ferrocene scaffolds and applied successfully in palladium-catalyzed enantioselective allylic alkylation. rsc.org
Chiral Cyclopentadienyl (Cp) Ligands: The development of chiral Cp ligands has expanded the scope of asymmetric catalysis to include challenging C-H bond functionalizations with metals like Rh, Ru, and Ir. snnu.edu.cn
These ligand design strategies provide a powerful toolkit for developing catalysts that could impart high enantioselectivity in reactions such as the conjugate addition or reduction of the nitroethenyl group on the pyrrole substrate.
The electron-deficient double bond of 2-[(E)-2-nitroethenyl]-1H-pyrrole is a prime target for asymmetric conjugate additions and cycloaddition reactions. researchgate.net
Enantioselective Michael Additions: Significant progress has been made in the asymmetric Michael addition of various nucleophiles to nitroalkenes. A water-soluble catalytic system has been developed for the enantioselective addition of pyrroles to nitroalkenes, providing nitroethylpyrrole derivatives with excellent yields and high enantiomeric excess (ee). nih.gov Organocatalysis has also proven highly effective; for example, simple trans-4-hydroxyprolylamide derivatives can catalyze the addition of aldehydes to nitroalkenes with very high diastereo- and enantioselectivity. organic-chemistry.org Bifunctional catalysts, such as those combining a thiourea or squaramide moiety with a chiral amine, are particularly adept at activating both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol. encyclopedia.pubmdpi.comrsc.org
| Reaction | Catalyst/Ligand | Nucleophile/Substrate | Yield (%) | ee (%) / dr |
| Michael Addition nih.gov | Cu(OTf)2 / Water-Soluble Diamine | Pyrrole / β-Nitrostyrene | 98 | 98 |
| Michael Addition nih.gov | Cu(OTf)2 / Water-Soluble Diamine | 2-Methylpyrrole / β-Nitrostyrene | 98 | 98 |
| Michael Addition nih.gov | (S,S)-Bis-ProPhenol / Et2Zn | 2(5H)-Furanone / β-Nitrostyrene | 83 | 94 / 17:1 |
| Michael Addition encyclopedia.pub | Primary Amine-Thiourea | Acetophenone / β-Nitrostyrene | 99 | 95 / 97:3 |
| Michael Addition organic-chemistry.org | trans-4-Hydroxyprolylamide | Propanal / β-Nitrostyrene | 92 | 99 / >20:1 |
Enantioselective Cycloadditions: The nitroalkene can also act as a dienophile or participate in other cycloaddition pathways. An organocatalytic, highly enantioselective [6+2]-cycloaddition between 2-methide-2H-pyrroles (generated in situ from pyrrole-2-carbinols) and aldehydes has been developed using a BINOL-derived phosphoric acid catalyst. nih.gov This reaction provides a direct route to highly substituted pyrrolizine structures with excellent stereocontrol. nih.gov While this involves a pyrrole methide rather than a nitroethenyl pyrrole, it highlights the potential for asymmetric cycloadditions involving the pyrrole core and an activated side chain.
Applications in Advanced Organic Synthesis and Material Precursors
Building Blocks for Complex Heterocyclic Systems
The pyrrole (B145914) nucleus is a fundamental component of many natural products and pharmaceutically important molecules. alliedacademies.org The reactivity of 2-[(E)-2-nitroethenyl]-1H-pyrrole makes it an excellent starting material for the construction of more elaborate heterocyclic frameworks.
Precursors for Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are of significant interest due to their applications in materials science and their presence in biologically active compounds. nih.govlibretexts.org While direct routes to PAHs from 2-[(E)-2-nitroethenyl]-1H-pyrrole are not extensively documented, its derivatives can be envisioned as key components in the synthesis of nitrogen-containing polycyclic systems. The general strategy often involves the creation of larger ring systems by fusing additional rings onto a pre-existing heterocyclic core. libretexts.org For instance, synthetic methods like palladium-catalyzed annulation reactions are employed to construct PAHs from smaller aromatic fragments. rsc.org The pyrrole moiety of 2-[(E)-2-nitroethenyl]-1H-pyrrole could serve as the initial building block, with the nitroethenyl group providing a reactive handle for subsequent cyclization and aromatization reactions to form extended, fused aromatic structures.
Synthesis of Fused and Bridged Pyrrole Derivatives
The development of new synthetic strategies for fused and bridged pyrrole derivatives is an active area of research. researchgate.netresearchgate.net These complex structures are often found in natural products and exhibit a range of biological activities. The reactivity of the nitroethenyl group in 2-[(E)-2-nitroethenyl]-1H-pyrrole allows for its participation in various cycloaddition and cyclization reactions, leading to the formation of fused and bridged systems. For example, pyrrolo[3,4-c]quinoline derivatives can be synthesized through a process involving nitro reduction and intramolecular cyclization. nih.gov Furthermore, microwave-assisted synthesis has emerged as an environmentally friendly approach for preparing fused pyrrole derivatives, often resulting in higher yields and shorter reaction times. researchgate.net
| Fused Pyrrole System | Synthetic Strategy | Key Features |
| Pyrrolopyridines | Condensation of aminocyanopyrroles with various reagents. nih.gov | Potential anti-inflammatory and cytokine inhibitory activity. nih.gov |
| Pyrrolopyridopyrimidines | Synthesis from aminocyanopyrroles. nih.gov | Investigated for biological activity. nih.gov |
| Benzothiophene-fused pyrroles | Microwave-assisted cycloaddition and deoxygenation. researchgate.net | Environmentally friendly synthesis. researchgate.net |
| Pyrrolo[3,4-c]quinolines | Nitro reduction and intramolecular cyclization. nih.gov | Access to complex polycyclic frameworks. nih.gov |
Intermediate in the Formation of Pyrrole-Containing Natural Product Analogs
Pyrrole and its derivatives are integral components of numerous natural products with significant biological activities. alliedacademies.org The synthesis of analogs of these natural products is crucial for drug discovery and development. 2-[(E)-2-nitroethenyl]-1H-pyrrole serves as a valuable intermediate in this endeavor. For instance, the pyrrole nucleus is found in various biologically active molecules, and synthetic modifications are often aimed at improving their therapeutic properties. scirp.org The nitroethenyl group provides a site for chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex side chains, thereby enabling the synthesis of a wide range of natural product analogs.
Precursors for Polyfunctionalized Organic Molecules
The strategic placement of functional groups is a cornerstone of modern organic synthesis. 2-[(E)-2-nitroethenyl]-1H-pyrrole, with its nitro group and reactive double bond, is an excellent precursor for the synthesis of molecules bearing multiple functionalities.
Access to Diverse Amine Derivatives through Nitro Group Reduction
The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to valuable amino compounds. The nitro group of 2-[(E)-2-nitroethenyl]-1H-pyrrole can be readily reduced to an amine, opening up a plethora of synthetic possibilities. This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or lithium aluminum hydride. The resulting amine can then be further functionalized, for example, by reacting with various electrophiles to create a diverse library of amine derivatives. These derivatives are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net
| Reduction Method | Reagents | Product Type |
| Catalytic Hydrogenation | H₂, Pd/C | Primary Amine |
| Hydride Reduction | LiAlH₄ | Primary Amine |
Construction of Advanced Synthetic Intermediates for Complex Molecular Architectures
The versatility of 2-[(E)-2-nitroethenyl]-1H-pyrrole extends to its use in the construction of advanced synthetic intermediates for complex molecular architectures. unimi.it Its ability to participate in various reactions, including cycloadditions and multicomponent reactions, makes it a powerful tool for synthetic chemists. nih.govorganic-chemistry.org For example, it can be used in the synthesis of highly functionalized pyrrole derivatives through reactions with other building blocks. organic-chemistry.org These intermediates can then be elaborated into more complex target molecules, including those with potential applications in materials science and medicinal chemistry. The strategic use of this compound allows for the efficient assembly of intricate molecular frameworks.
Role in Cascade Reactions for Enhanced Molecular Complexity
Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, without the need for isolating intermediates. This approach significantly enhances molecular complexity in a time- and resource-effective manner. The electrophilic nature of the nitroethenyl group in 2-[(E)-2-nitroethenyl]-1H-pyrrole makes it an excellent participant in various cascade sequences.
One of the most prominent cascade reactions involving this compound is the Diels-Alder reaction. While the pyrrole ring itself is a relatively poor diene due to its aromatic character, the electron-withdrawing nitroethenyl substituent can modulate its reactivity. Theoretical studies have explored the hetero-Diels-Alder reaction of 2-nitro-1H-pyrrole with dienes like isoprene. researchgate.net This type of [4+2] cycloaddition can be the initial step in a cascade sequence, where the resulting cycloadduct can undergo further transformations, such as rearrangements or eliminations, to generate complex polycyclic structures.
Another significant cascade pathway involves the Michael addition. The nitroalkene moiety is a potent Michael acceptor, readily reacting with a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com This 1,4-conjugate addition can initiate a cascade by forming an intermediate that subsequently undergoes an intramolecular cyclization or another intermolecular reaction. For instance, the Michael addition of a suitable nucleophile to 2-[(E)-2-nitroethenyl]-1H-pyrrole could be followed by an intramolecular cyclization onto the pyrrole ring or a substituent, leading to the rapid construction of fused or bridged heterocyclic systems. chemrxiv.orgrsc.orgrsc.org Such strategies are invaluable for the synthesis of natural products and other biologically active molecules.
| Cascade Reaction Type | Role of 2-[(E)-2-nitroethenyl]-1H-pyrrole | Potential Products |
| Diels-Alder Reaction | Dienophile or Diene (modified reactivity) | Polycyclic and bridged heterocyclic compounds |
| Michael Addition-Initiated Cascade | Michael Acceptor | Fused and spirocyclic heterocyclic systems |
Role in the Synthesis of Novel π-Conjugated Systems
The development of novel π-conjugated systems is a vibrant area of research, driven by their potential applications in organic electronics and photonics. The pyrrole ring is a key component in many of these systems, and 2-[(E)-2-nitroethenyl]-1H-pyrrole serves as a valuable precursor for their synthesis.
Development of Extended Conjugated Pyrrole-Based Chromophores
Chromophores are molecules responsible for color, and their properties are dictated by the extent of their π-conjugated systems. The synthesis of pyrrole-based chalcones, which are α,β-unsaturated ketones, demonstrates a method for extending the conjugation of the pyrrole ring. nih.gov Although not directly involving 2-[(E)-2-nitroethenyl]-1H-pyrrole, the synthetic principles are relevant. The nitroethenyl group can be chemically transformed into other functional groups that can then participate in coupling reactions (e.g., Suzuki, Stille, or Heck couplings) to link the pyrrole to other aromatic or heteroaromatic units. This allows for the systematic extension of the π-conjugated system, leading to the development of novel chromophores with tailored absorption and emission properties.
Precursors for Organic Electronic Materials
Organic electronic materials, such as conductive polymers and small molecules for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), rely on efficiently packed and electronically coupled π-conjugated systems. Polypyrrole is a well-known conductive polymer, and its properties can be tuned by introducing substituents. acs.orgacs.org While the direct polymerization of 2-[(E)-2-nitroethenyl)-1H-pyrrole is not widely reported, its derivatives hold promise. The nitro group can be reduced to an amino group, which can then be used to further functionalize the pyrrole monomer before polymerization. This pre-functionalization strategy allows for the incorporation of specific properties into the final polymer, such as improved solubility, processability, or altered electronic characteristics. mdpi.com The resulting functionalized polypyrroles could find applications as sensors, in energy storage, or as components in electronic devices. nih.govnih.gov
| Material Type | Role of 2-[(E)-2-nitroethenyl]-1H-pyrrole Derivative | Potential Application |
| Conductive Polymers | Monomer precursor for functionalized polypyrroles | Sensors, energy storage, organic electronics |
| Small Molecule Semiconductors | Building block for extended π-conjugated systems | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) |
Synthesis of Novel Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to materials with enhanced functionalities. A key area of this research is the development of metal-organic frameworks (MOFs). nih.gov MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The functional groups on the organic linkers play a crucial role in determining the structure and properties of the MOF.
Q & A
Q. What are the common synthetic routes for 2-[(E)-2-nitroethenyl]-1H-pyrrole, and how can reaction yields be optimized?
Methodological Answer: Synthesis often involves condensation reactions between nitroalkenes and pyrrole derivatives. For example, the reaction of 2-formyl-1H-pyrrole with nitroethene precursors under acidic or basic conditions can yield the target compound. Optimization strategies include:
- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the nitro group.
- Temperature Control : Maintaining reaction temperatures between 60–80°C to balance reaction rate and side-product formation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nitroethene reactivity .
Q. Yield Comparison Table :
| Reaction Conditions | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 70°C, 12 h | ZnCl₂ | DMF | 85 | |
| Room temp., 24 h | None | THF | 48 |
Q. What spectroscopic techniques are most effective for characterizing pyrrole derivatives like 2-[(E)-2-nitroethenyl]-1H-pyrrole?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assigns substituent positions and confirms stereochemistry (e.g., E-configuration of the nitroethenyl group via coupling constants).
- FT-IR : Identifies functional groups (e.g., C=O stretch in intermediates, N-O symmetric/asymmetric stretches).
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions, critical for confirming regioselectivity .
Q. Characterization Workflow :
Purify via column chromatography.
Validate purity using HPLC or GC-MS.
Perform multi-nuclear NMR for structural confirmation.
Advanced Research Questions
Q. How do computational studies contribute to understanding reaction mechanisms involving pyrrole derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict reaction pathways and transition states. For example:
- Hydrogenation Studies : Calculated reaction enthalpies (−118.6 kJ/mol for C2 addition vs. −80.9 kJ/mol for C3) explain regioselectivity in hydrogenation .
- ESIPT Tuning : Computational models reveal how π-conjugation in indole-pyrrole systems alters proton transfer barriers, guiding photophysical applications .
Q. Key Computational Insights :
- Use Gaussian or ORCA software for energy minimization.
- Compare experimental vs. computed UV-Vis spectra to validate excited-state behavior.
Q. What strategies address contradictions in polymerization data for pyrrole-based polymers?
Methodological Answer: Polymerization inconsistencies (e.g., oxygen incorporation in FT-IR vs. XPS data) arise from air sensitivity and characterization limitations. Mitigation strategies include:
- Inert Atmosphere Synthesis : Conduct reactions under argon to prevent oxygen adduct formation.
- Complementary Techniques : Combine XPS (surface analysis) with elemental analysis (bulk composition) .
Q. Polymer Characterization Table :
| Technique | Application | Limitations |
|---|---|---|
| FT-IR | Detects C-O/N-O bonds | Surface contamination |
| XPS | Quantifies nitrogen oxidation states | Limited to surface layers |
| Conductivity | Measures electronic properties | Requires dense films |
Q. How is the ESIPT process tuned in indole-pyrrole systems, and what experimental methods validate these modifications?
Methodological Answer: Substituent effects (e.g., β-ethoxycarbonyl groups) alter H-bond strength and π-conjugation, modulating ESIPT efficiency. Experimental validation involves:
Q. ESIPT Optimization Workflow :
Synthesize derivatives with varied substituents.
Analyze fluorescence lifetimes using TCSPC (time-correlated single-photon counting).
Correlate computational H-bond distances with experimental Stokes shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
